N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring a 3-oxa-8-azabicyclo[3.2.1]octane core. The 8-position of the bicyclo system is substituted with a carboxamide group linked to a 3,4-dichlorophenyl moiety. This structure combines a rigid bicyclic scaffold with electron-withdrawing chlorine atoms and a polar carboxamide group, which may influence its pharmacokinetic and pharmacodynamic properties, such as receptor binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-11-4-1-8(5-12(11)15)16-13(18)17-9-2-3-10(17)7-19-6-9/h1,4-5,9-10H,2-3,6-7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCLIMMPQIKQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Treatment of Neurological Disorders
Research indicates that compounds related to the 8-azabicyclo[3.2.1]octane framework exhibit potential as therapeutic agents for neurological disorders, particularly those involving serotonin pathways. N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has been studied for its efficacy in treating depression and anxiety disorders by acting as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors .
Anticancer Activity
Recent studies have highlighted the compound's potential as an ATP competitive inhibitor targeting the mechanistic target of rapamycin (mTOR). This pathway is crucial in cancer cell proliferation and survival, making it a promising candidate for anticancer therapies . The optimization of derivatives has shown enhanced potency against various cancer cell lines.
Case Study 1: Depression Treatment
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antidepressant effects of derivatives of this compound in animal models. The results demonstrated significant reductions in depressive behaviors, suggesting a strong correlation between the compound’s structural features and its pharmacological effects .
Case Study 2: mTOR Inhibition
Another investigation focused on the synthesis of 2-Arylureidophenyl derivatives containing the 8-azabicyclo structure, which showed effective mTOR inhibition in vitro. The study indicated that these compounds could serve as lead candidates for further development into anticancer agents .
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide with key analogs, focusing on structural variations and inferred functional differences.
BD 1008 and BD 1047 (Sigma Receptor Ligands)
- BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide Structural Differences: Both compounds share the 3,4-dichlorophenethyl group but differ in amine substituents (pyrrolidinyl in BD 1008 vs. dimethylamino in BD 1047). The target compound replaces the flexible ethylamine chain with a rigid 3-oxa-8-azabicyclo[3.2.1]octane-carboxamide system. Functional Implications: BD 1008 and BD 1047 are well-characterized sigma-1 receptor antagonists. The bicyclic scaffold of the target compound may enhance selectivity or reduce off-target effects compared to these linear analogs .
Ethyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Features an ethyl ester group at the 8-position instead of the dichlorophenyl carboxamide.
- This may reduce metabolic stability in vivo .
8-Benzyl-8-azabicyclo[3.2.1]octane Derivatives
- Examples : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo/exo-amine, 8-benzyl-3-chloro-8-aza-bicyclo[3.2.1]octane
- Structural Differences : The benzyl substituent introduces lipophilicity, while the target compound’s dichlorophenyl carboxamide adds polarity and hydrogen-bonding capacity.
- Functional Implications : Benzyl-substituted analogs may exhibit enhanced blood-brain barrier penetration but reduced solubility compared to the target compound .
3-Methyl-8-[(Phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane
- Structure : Contains a diazabicyclo core (two nitrogen atoms) and a phenylcarbamoyl group.
- The phenylcarbamoyl group lacks the electron-withdrawing chlorine atoms present in the target compound, which may reduce binding affinity to halogen-sensitive targets .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Inferred Pharmacological Profile |
|---|---|---|---|---|---|
| This compound | 3-oxa-8-azabicyclo[3.2.1]octane | 3,4-Dichlorophenyl carboxamide | C₁₄H₁₄Cl₂N₂O₂ | 325.18 | Potential sigma receptor ligand |
| BD 1008 | Linear ethylamine | 3,4-Dichlorophenethyl, pyrrolidinyl | C₁₇H₂₄Cl₂N₂·2HBr | 505.12 | Sigma-1 antagonist |
| Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 3-oxa-8-azabicyclo[3.2.1]octane | Ethyl ester | C₁₀H₁₅NO₃ | 197.23 | Ester prodrug candidate |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine | 8-azabicyclo[3.2.1]octane | Benzyl, endo-amine | C₁₄H₂₀N₂ | 216.33 | Lipophilic CNS agent |
| 3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane | 3,8-diazabicyclo[3.2.1]octane | Phenylcarbamoyl | C₁₅H₁₉N₃O₂ | 273.33 | Dual-target modulator |
Research Findings and Notes
Structural Rigidity vs.
Electron-Withdrawing Effects : The 3,4-dichlorophenyl group may enhance binding to hydrophobic pockets in receptors, as seen in sigma ligands .
Metabolic Stability : The carboxamide group in the target compound is less prone to hydrolysis than the ester in Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, suggesting better oral bioavailability .
Limitations : Pharmacological data (e.g., IC₅₀, Ki) for the target compound are absent in the provided evidence; comparisons are based on structural analogies.
Biological Activity
N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄Cl₂N₂O₂, with a molecular weight of 301.16 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂N₂O₂ |
| Molecular Weight | 301.16 g/mol |
| CAS Number | 1421471-77-3 |
| Structure | Chemical Structure |
Research indicates that compounds within the azabicyclo[3.2.1]octane class, including this compound, exhibit significant interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions can lead to altered neurotransmitter levels in the brain, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory activity against various enzymes and transporters involved in neurotransmission. For instance, it has been shown to inhibit DAT with a K(i) value indicative of high potency . This suggests that the compound may enhance dopaminergic signaling, which is crucial for mood regulation.
In Vivo Studies
In vivo studies have further supported the potential therapeutic effects of this compound. Animal models treated with this compound exhibited reduced symptoms of depression and anxiety, correlating with increased levels of monoamines in the brain .
Case Studies
Several studies have explored the pharmacological properties of azabicyclo compounds:
- Dopamine Transporter Inhibition : A study highlighted the structural modifications leading to enhanced DAT inhibition among azabicyclo derivatives, emphasizing the importance of specific substituents on the bicyclic core .
- Anti-inflammatory Effects : Another research effort focused on related compounds that inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), indicating a broader anti-inflammatory potential that could be relevant for conditions like chronic pain .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the azabicyclo framework can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on Aromatic Ring | Increased DAT affinity |
| Alterations in Carboxamide Group | Enhanced SERT inhibition |
This table illustrates how different chemical modifications can lead to varied biological outcomes, guiding future synthetic efforts to optimize therapeutic efficacy.
Q & A
What methodologies are recommended for optimizing the synthetic route of N-(3,4-Dichlorophenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide?
Answer:
Key intermediates like tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0) and benzyl-protected derivatives (e.g., Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS: 130753-13-8) are critical for bicyclic core assembly. Use ring-closing metathesis or Mannich cyclization to form the 3-oxa-8-azabicyclo[3.2.1]octane scaffold. Optimize coupling with 3,4-dichloroaniline via carbodiimide-mediated amidation, monitoring reaction progress by <sup>1</sup>H NMR for real-time yield assessment. Protective group strategies (e.g., Boc or Cbz) can mitigate side reactions during functionalization .
How can 2D NMR techniques resolve stereochemical ambiguities in the bicyclo[3.2.1]octane core?
Answer:
For stereochemical assignment, employ COSY and HSQC to correlate protons and carbons in the bicyclic system. Compare <sup>1</sup>H NMR chemical shifts (δ) and coupling constants (J) of analogous compounds, such as N-(3,4-dichlorophenyl)quinazolin-4-amine derivatives (δ 7.2–8.5 ppm for aromatic protons; J = 8–10 Hz for vicinal coupling) . NOESY experiments can confirm spatial proximity of bridgehead protons (e.g., H-3 and H-8 in the bicyclo system) .
What in vitro assays are suitable for evaluating the compound’s pharmacological activity?
Answer:
Given structural similarities to Tesofensine (CAS: 402856-42-2), a norepinephrine-dopamine-serotonin reuptake inhibitor , design radioligand displacement assays using <sup>3</sup>H-labeled neurotransmitters in synaptosomal preparations. For functional activity, measure neurotransmitter uptake inhibition in HEK-293 cells expressing human monoamine transporters. Dose-response curves (IC50) and selectivity ratios (e.g., SERT/DAT/NET) should be calculated using nonlinear regression .
How can metabolic stability be assessed for this compound in preclinical studies?
Answer:
Use human liver microsomes (HLMs) or primary hepatocytes to identify phase I/II metabolites. Monitor degradation via LC-MS/MS, focusing on oxidative dechlorination (common in 3,4-dichlorophenyl derivatives ) and glucuronidation of the carboxamide group. Compare intrinsic clearance (Clint) to reference compounds (e.g., linuron metabolites) . Structural modifications (e.g., fluorination at metabolically labile positions) can improve stability .
What strategies support structure-activity relationship (SAR) analysis of bicyclo[3.2.1]octane derivatives?
Answer:
Synthesize analogs with:
- Substituent variations : Replace 3,4-dichlorophenyl with 2-thienyl or 4-biphenyl groups to assess aromatic π-stacking interactions .
- Scaffold modifications : Introduce spiro-oxirane moieties (e.g., 8-[(3-chloro-5-fluorophenyl)methyl]spiro derivatives) to probe steric effects .
Evaluate bioactivity in parallelized assays (e.g., kinase inhibition panels ) to identify pharmacophore elements critical for target engagement.
How can crystallographic challenges in resolving the compound’s solid-state structure be addressed?
Answer:
Low crystallinity due to conformational flexibility can be mitigated via co-crystallization with target proteins (e.g., monoamine transporters) or small-molecule co-formers (e.g., succinic acid). If unsuccessful, employ synchrotron X-ray diffraction for high-resolution powder patterns. Compare experimental data with computational predictions (Density Functional Theory-optimized geometries) .
What chromatographic methods are effective for enantiomeric separation of stereoisomers?
Answer:
Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Mobile phase optimization (e.g., hexane:isopropanol 90:10 with 0.1% TFA) enhances resolution. For preparative-scale isolation, simulate moving bed (SMB) chromatography achieves >99% enantiomeric excess . Validate purity via polarimetry and chiral LC-MS .
How should contradictory bioassay data across studies be reconciled?
Answer:
Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound purity. Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP accumulation) to confirm target engagement. Verify synthetic batches by <sup>13</sup>C NMR and HRMS to exclude regioisomeric impurities . Meta-analysis of dose-response curves (logEC50 vs. Hill slopes) can clarify mechanistic outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
